KG-655 Exhibits a Dual Binding Mode to ARNT PAS-B, Distinct from KG-548 and KG-279
KG-655 demonstrates a dual binding mode to the ARNT PAS-B domain, engaging both the β-sheet surface and an internal water-accessible cavity, whereas KG-548 binds exclusively to the surface and KG-279 binds only to the internal cavity [1]. NMR chemical shift perturbation experiments revealed that the I458V mutation, which disrupts surface binding, does not abolish internal cavity binding by KG-655, confirming the existence of two distinct binding sites [1].
| Evidence Dimension | Binding mode (number of distinct binding sites on ARNT PAS-B) |
|---|---|
| Target Compound Data | Two (β-sheet surface and internal water-accessible cavity) |
| Comparator Or Baseline | KG-548: One (β-sheet surface only); KG-279: One (internal cavity only) |
| Quantified Difference | KG-655 engages two binding sites, KG-548 one, KG-279 one |
| Conditions | Solution NMR (13C/1H HSQC, 15N/1H HSQC) on ARNT PAS-B wild-type and I458V mutant; molecular docking simulations |
Why This Matters
The unique dual binding mode provides a differentiated mechanistic profile, enabling exploration of both surface-mediated and cavity-mediated ARNT PAS-B functions in a single compound, which is not achievable with KG-548 or KG-279.
- [1] Scheuermann TH, et al. Identification of small-molecule ligand-binding sites on and in the ARNT PAS-B domain. J Biol Chem. 2024;300(9):107606. View Source
